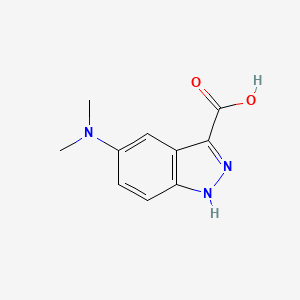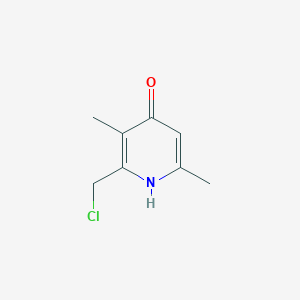
Omeprazole impurity 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Omeprazole impurity 7 is a byproduct formed during the synthesis and degradation of omeprazole, a widely used proton pump inhibitor. Omeprazole is primarily used to treat gastroesophageal reflux disease, peptic ulcers, and other conditions related to excessive stomach acid production. Impurities like this compound are crucial for understanding the drug’s stability, efficacy, and safety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole impurity 7 involves several steps, starting from the precursor 5-methoxy-2-mercaptobenzimidazole. This compound undergoes a series of reactions, including oxidation and coupling with a pyridine derivative, to form the final impurity. The reaction conditions typically involve the use of solvents like chloroform and methanol, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is closely monitored to maintain the quality and purity of the final pharmaceutical product. The process involves large-scale reactions under stringent conditions, followed by purification steps such as recrystallization and chromatography to isolate the impurity .
Análisis De Reacciones Químicas
Types of Reactions
Omeprazole impurity 7 undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the impurity can be oxidized to form sulfoxides or sulfones.
Reduction: The impurity can be reduced back to its thiol form under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the impurity. These products are often analyzed using techniques like high-performance liquid chromatography (HPLC) to determine their purity and concentration .
Aplicaciones Científicas De Investigación
Omeprazole impurity 7 has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Omeprazole impurity 7 is not as well-studied as that of omeprazole itself. it is believed to interact with similar molecular targets, such as the hydrogen-potassium adenosine triphosphatase (H+/K±ATPase) enzyme in the stomach lining. By inhibiting this enzyme, the impurity may contribute to the overall reduction of gastric acid production .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Omeprazole impurity 7 include other impurities formed during the synthesis of omeprazole, such as:
- Omeprazole impurity A
- Omeprazole impurity B
- Omeprazole impurity C
Uniqueness
This compound is unique due to its specific chemical structure and the conditions under which it is formed. Unlike other impurities, it may have distinct reactivity and stability profiles, making it an important compound for studying the overall quality and safety of omeprazole formulations .
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3,6-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-8(11)6(2)7(4-9)10-5/h3H,4H2,1-2H3,(H,10,11) |
Clave InChI |
YOKPSIVSSNLIIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=C(N1)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


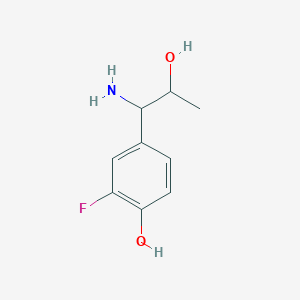
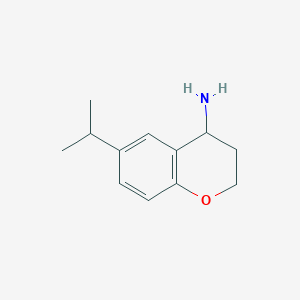
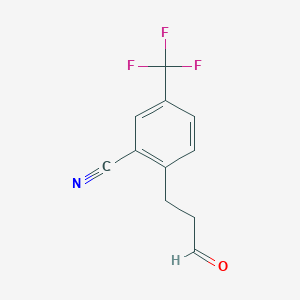
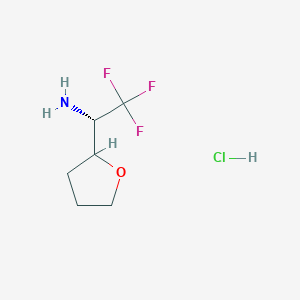
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-](/img/structure/B13036490.png)

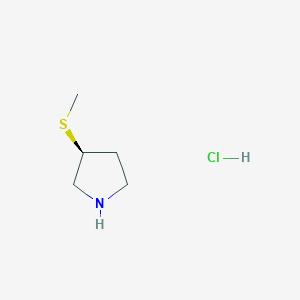
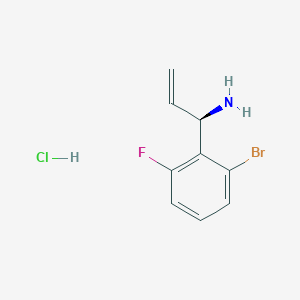
![2,5-Dibromo-6-methylbenzo[d]thiazole](/img/structure/B13036507.png)

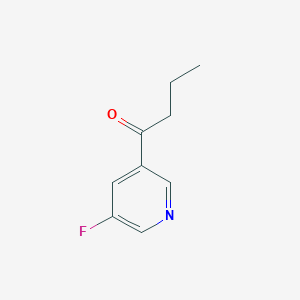
![3-Methylthieno[2,3-c]pyridine-7-carboxylicacid](/img/structure/B13036531.png)

